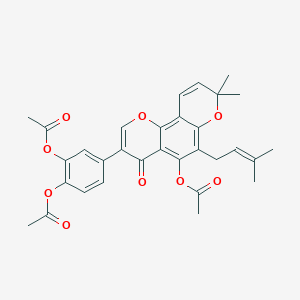

Pomiferin, triacetate

描述

Classification and Structural Class within Natural Products Research

Pomiferin (B1679039), triacetate is classified as a prenylated isoflavonoid (B1168493), a subclass of isoflavones. wikipedia.orgevitachem.com Isoflavonoids are a class of organic compounds known for their complex and biologically active structures. The parent compound, pomiferin, is a natural product, while pomiferin, triacetate is its semi-synthetic derivative, created through an acylation process that adds three acetate (B1210297) groups to the pomiferin backbone. evitachem.comopenrepository.com This structural modification significantly influences its chemical characteristics and biological activity.

Table 1: Chemical Identification of this compound

| Identifier | Data |

|---|---|

| IUPAC Name | 4-[5-acetyloxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4-oxo-4,8-dihydropyrano[2,3–f]chromen-3-yl]-1,2-phenylene-diacetate nih.gov |

| Molecular Formula | C31H30O9 smolecule.com |

| Molecular Weight | 546.6 g/mol smolecule.com |

| CAS Number | 5436-25-9 smolecule.com |

| Parent Compound | Pomiferin wikipedia.org |

Historical Perspective of Pomiferin Research and the Emergence of Pomiferin Triacetate

The study of compounds from the Osage orange tree dates back to the early 20th century. The parent compound, pomiferin, was first identified and named in 1939 by Melville L. Wolfrom. wikipedia.org Subsequently, Wolfrom classified it as an isoflavone (B191592) in 1941 and published its complete structure in 1946. wikipedia.orgacs.org For decades, research focused on pomiferin and its related natural isoflavone, osajin (B1677503), which are both abundant in the fruit of Maclura pomifera. iastate.edugazi.edu.tr

The emergence of this compound as a distinct entity in research is more recent. It gained significant attention following a large-scale, cell-based high-throughput screening of 15,272 pure natural compounds conducted by the U.S. National Cancer Institute. nih.govresearchgate.netnih.gov In this screening, this compound (designated NSC021570) was identified as a potent stabilizer of the tumor suppressor protein known as programmed cell death 4 (Pdcd4). nih.govnih.gov This discovery shifted research focus towards understanding the unique mechanisms of this acetylated derivative.

Rationale for Academic Investigation of Pomiferin Triacetate

The primary impetus for the academic investigation of this compound is its identification as a novel and highly specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR). nih.govnih.gov The mTOR signaling pathway (specifically the PI3K-Akt-mTOR cascade) is a central regulator of cell growth, proliferation, survival, and translation. researchgate.netplos.org

Key points underpinning the rationale for its investigation include:

Pathway Inhibition: Deregulation and overactivation of the PI3K-Akt-mTOR pathway are frequently observed in many types of tumors and are often linked to poor prognosis. nih.govnih.gov this compound was found to be a general inhibitor of this cascade. nih.gov

Specific Molecular Target: Research has pinpointed the mTOR kinase as the specific molecular target of this compound. nih.govresearchgate.net It demonstrates similar inhibitory activities against the two distinct mTOR complexes, mTORC1 and mTORC2. nih.gov

High Selectivity: The compound has been shown to be highly selective for mTOR when tested against a large panel of other protein and lipid kinases, which is a desirable characteristic for a potential therapeutic lead. nih.govresearchgate.net

Lead Structure for Drug Development: Due to its specific mechanism of action, this compound is considered an interesting lead structure for the development of new anti-tumor therapies that target mTOR and the process of protein translation. nih.govresearchgate.netnih.gov

Overview of Research Trajectories for Pomiferin Triacetate

Current research on this compound is primarily concentrated on its role as a specific inhibitor of a critical cell signaling pathway.

Elucidation of Mechanism: A significant research trajectory has been the detailed characterization of its inhibitory mechanism. Studies have shown that it interferes with the PI3K-Akt-mTOR pathway at a point downstream of the protein Akt but upstream of the 70 kDa ribosomal protein S6 kinase 1 (p70S6K). nih.govresearchgate.net In vitro kinase assays determined its half-maximal inhibitory concentration (IC50) against mTOR to be 6.2 µM. nih.govmedchemexpress.com Furthermore, molecular docking studies have provided a computational model supporting the direct interaction of this compound with the catalytic site of the mTOR kinase. nih.govresearchgate.net

Inhibition of Translation: A direct consequence of mTOR inhibition is the suppression of protein synthesis (translation). nih.gov Research has confirmed that this compound effectively attenuates translation, a process vital for the rapid growth and proliferation of cancer cells. nih.govnih.gov This positions it as a potential tool for studying and controlling this fundamental cellular process.

Comparative Studies: Some research involves comparing the activity of this compound with its parent compound, pomiferin. For example, while both compounds can interact with the mTOR binding site, computational docking studies have explored the subtle differences in their binding energies and interactions. openrepository.com

Table 2: Summary of Key Research Findings for this compound

| Research Area | Finding |

|---|---|

| Target Pathway | Phosphatidylinositol 3-kinase (PI3K)-Akt-mTOR-p70S6K cascade nih.govnih.gov |

| Specific Target | Mammalian target of rapamycin (mTOR) kinase (mTORC1 and mTORC2) nih.govresearchgate.net |

| Mechanism | Direct inhibition of mTOR kinase activity nih.gov |

| Potency (IC50) | 6.2 µM for mTOR kinase inhibition in vitro nih.govresearchgate.netmedchemexpress.com |

| Downstream Effect | Potent stabilization of the tumor suppressor Pdcd4 and attenuation of protein translation nih.govnih.gov |

| Selectivity | Highly selective for mTOR over a panel of other kinases nih.govresearchgate.net |

Structure

3D Structure

属性

IUPAC Name |

[2-acetyloxy-4-[5-acetyloxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4-oxopyrano[2,3-h]chromen-3-yl]phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30O9/c1-16(2)8-10-21-28-22(12-13-31(6,7)40-28)29-26(30(21)39-19(5)34)27(35)23(15-36-29)20-9-11-24(37-17(3)32)25(14-20)38-18(4)33/h8-9,11-15H,10H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPZRPSXMUHEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C3C(=C1OC(=O)C)C(=O)C(=CO3)C4=CC(=C(C=C4)OC(=O)C)OC(=O)C)C=CC(O2)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969451 | |

| Record name | 4-[5-(Acetyloxy)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4-oxo-4H,8H-benzo[1,2-b:3,4-b']dipyran-3-yl]-1,2-phenylene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5436-25-9 | |

| Record name | 4H,8H-Benzo[1,2-b:3,4-b′]dipyran-4-one, 5-(acetyloxy)-3-[3,4-bis(acetyloxy)phenyl]-8,8-dimethyl-6-(3-methyl-2-butenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5436-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | POMIFERIN, TRIACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[5-(Acetyloxy)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4-oxo-4H,8H-benzo[1,2-b:3,4-b']dipyran-3-yl]-1,2-phenylene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sources and Biosynthesis of Pomiferin and Its Derivatives

Natural Occurrence and Isolation Methodologies for Pomiferin (B1679039)

The primary source of pomiferin is the fruit of the Maclura pomifera tree. The isolation of this compound involves a multi-step process, beginning with extraction from the plant matrix, followed by sophisticated purification strategies.

Pomiferin is a secondary metabolite predominantly found in the fruits of Maclura pomifera, a tree belonging to the Mulberry family (Moraceae). nih.govpsu.edu This plant is commonly known as the Osage orange, hedge apple, or bois d'arc. psu.edugazi.edu.tr The fruit tissue of this species is a rich source of prenylated isoflavones, with pomiferin and the structurally similar compound, osajin (B1677503), being the most abundant. digitellinc.comresearchgate.net Together, these two compounds can constitute a significant portion, approximately 5%, of the dried fruit tissue mass. digitellinc.com Pomiferin is typically isolated alongside osajin, which is distinguished by the absence of an aromatic hydroxyl group present in pomiferin. researchgate.netuiw.eduresearchgate.net The compound can also be found in the female flowers of the tree. wikipedia.orgresearchgate.net

The initial step in isolating pomiferin involves its extraction from the fruit of Maclura pomifera. Various methods utilizing different solvents and technologies have been developed to efficiently separate the compound from the plant material.

Commonly, solvent extraction is employed using organic solvents such as ethyl acetate (B1210297), ethanol, acetone, or dimethyl sulfoxide (B87167) (DMSO). gazi.edu.truiw.edusmolecule.comevitachem.com The dried and chopped fruits are often macerated or soaked in the chosen solvent to dissolve the isoflavones. nih.govgazi.edu.tr For instance, a documented procedure involves extracting dried, chopped fruits with ethyl acetate at room temperature. gazi.edu.tr Another approach uses a Soxhlet extractor with diethyl ether. digitellinc.com

More advanced techniques like High Hydrostatic Pressure Extraction (HHPE) have also been explored. A comparative study on extraction methods for phenolic compounds from Maclura pomifera fruits highlighted the efficiency of HHPE. The study demonstrated that HHPE at 500 MPa using a solvent cocktail yielded the highest amount of phenolic compounds in the shortest time compared to traditional shaking and Soxhlet extraction methods. psu.edu

| Extraction Method | Solvent(s) | Pressure (for HHPE) | Extraction Time | Phenolic Yield (µg GAE/mL) | Reference |

| High Hydrostatic Pressure Extraction (HHPE) | Solvent Cocktail¹ | 500 MPa | 10 min | 913.173 | psu.edu |

| High Hydrostatic Pressure Extraction (HHPE) | Methanol (B129727) | 500 MPa | 10 min | 785.641 | psu.edu |

| High Hydrostatic Pressure Extraction (HHPE) | Solvent Cocktail¹ | 250 MPa | 10 min | 848.718 | psu.edu |

| Shaking | Solvent Cocktail¹ | N/A | 2 hours | 609.872 | psu.edu |

| Soxhlet Extraction | Methanol | N/A | 14 hours | 316.877 | psu.edu |

| ¹Solvent Cocktail: dH₂O:ethanol:methanol:acetone:CH₂Cl₂ (1:2.5:2.5:2:2) |

This table is interactive. Users can sort and filter the data.

Following crude extraction, chromatographic techniques are essential for the purification of pomiferin to a high degree of purity. evitachem.com

Column chromatography is a widely used method. uiw.edu Both normal-phase and reverse-phase chromatography are employed. In normal-phase column chromatography, silica (B1680970) gel is used as the stationary phase, and the isoflavones are separated using a step-gradient elution with solvents like hexane (B92381) and ethyl acetate. digitellinc.com For instance, one method describes two sequential rounds of normal-phase column chromatography to achieve 98% purity for both osajin and pomiferin. digitellinc.com

Reverse-phase flash chromatography is another effective technique. In one procedure, a C18 reverse-phase flash column was used with a mobile phase gradient of methanol and water containing a small percentage of acid (e.g., acetic acid or trifluoroacetic acid) to separate pomiferin and osajin from the crude extract. mdpi.com High-Performance Liquid Chromatography (HPLC) is frequently used to analyze the purity of the fractions and the final product. digitellinc.commdpi.com Thin-layer chromatography (TLC) is also utilized for monitoring the separation process. gazi.edu.truiw.edu

| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Purpose | Reference |

| Column Chromatography (Normal Phase) | Silica Gel | Hexane and Ethyl Acetate (step-gradient) | Separation of pomiferin and osajin | digitellinc.com |

| Column Chromatography (Normal Phase) | Silica Gel | 30% Ethyl Acetate in Hexanes (isocratic) | Purification of crude concentrate | uiw.edu |

| Flash Chromatography (Reverse Phase) | SiliaSep C18 | Methanol / Water with Acetic Acid (gradient) | Preparative purification from crude extract | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | C18 Column | Methanol / Water with Trifluoroacetic Acid (gradient) | Purity analysis | mdpi.com |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate / Hexanes (1:1) | Monitoring separation (Rf of pomiferin = 0.32) | uiw.edu |

This table is interactive. Users can sort and filter the data.

Biosynthetic Pathways of the Pomiferin Skeleton

Pomiferin is classified as a prenylated isoflavone (B191592). nih.govuiw.edu Its biosynthesis involves the general phenylpropanoid pathway, which leads to the formation of the core isoflavone structure, followed by a prenylation step. researchgate.net

The isoflavonoid (B1168493) biosynthetic pathway begins with a flavanone (B1672756) intermediate, such as naringenin. nih.gov The key branching step is catalyzed by the enzyme isoflavone synthase (IFS), a cytochrome P450 enzyme. IFS catalyzes the migration of the B-ring from the C-2 to the C-3 position of the flavanone's C-ring, which forms a 2-hydroxyisoflavanone (B8725905) intermediate. nih.gov Subsequently, the enzyme 2-hydroxyisoflavanone dehydratase (HID) facilitates the removal of a water molecule to generate the stable aromatic isoflavone skeleton, such as daidzein (B1669772) or genistein. nih.gov

The final step in the formation of the pomiferin skeleton is prenylation. This reaction involves the attachment of a dimethylallyl pyrophosphate (DMAPP) group, a five-carbon isoprenoid unit, to the isoflavone core. This step is catalyzed by a prenyltransferase enzyme, which adds the prenyl group to the flavonoid backbone, thereby increasing its lipophilicity. nih.gov

Enzymatic and Chemical Acetylation Pathways Leading to Pomiferin Triacetate

Pomiferin triacetate is a derivative of pomiferin where three of the hydroxyl groups have been converted to acetate esters. This modification can be achieved through both chemical and enzymatic synthesis. O-acylation of flavonoids can improve their stability and membrane permeability. mdpi.com

Chemical Acetylation: The chemical synthesis of acetylated flavonoids is a standard procedure. It typically involves reacting the parent compound, in this case, pomiferin, with an acetylating agent such as acetic anhydride (B1165640). mdpi.com This reaction is often conducted in the presence of a base like pyridine, which acts as a catalyst. mdpi.com This method allows for the straightforward production of pomiferin triacetate. evitachem.com

Enzymatic Acetylation: Enzymatic methods for flavonoid acylation are valued for their high regioselectivity, proceeding under mild conditions and avoiding the need for complex protection and deprotection steps that are often required in chemical synthesis. thieme-connect.comacs.orgmdpi.com Lipases are the most frequently used biocatalysts for these transformations. osti.gov

The enzymatic reaction can be either a direct esterification with an acid or a transesterification using an acyl donor like vinyl acetate or triacetin. thieme-connect.comosti.gov Lipase B from Candida antarctica (CALB) is a particularly effective and widely used biocatalyst for the acylation of various flavonoids due to its high selectivity and efficiency. osti.gov These enzymatic processes can be conducted in non-aqueous organic solvents or in solvent-free systems, which is considered an environmentally friendly approach. acs.orgosti.gov The acetylation of pomiferin's hydroxyl groups via these enzymatic pathways yields pomiferin triacetate. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Separation and Detection Methods

High-resolution separation techniques are fundamental in the analysis of complex mixtures and the purification of specific compounds like pomiferin (B1679039), triacetate. These methods offer the precision and sensitivity required for detailed research.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a cornerstone technique for the analysis of isoflavones. While specific HPLC-DAD methods dedicated solely to pomiferin, triacetate are not extensively detailed in publicly available literature, the established methods for its parent compound, pomiferin, and other related isoflavones provide a strong framework.

For instance, a reversed-phase HPLC method was developed for the quantification of osajin (B1677503) and pomiferin, where an analytical run time of 8 minutes was achieved using a gradient of acetonitrile (B52724) in water with 0.1% formic acid, and UV detection at 274 nm. nih.gov Such methods are validated for specificity, accuracy, precision, and limits of detection and quantitation (LOD/LOQ). nih.gov For the analysis of isoflavones in soy extracts, a RP-HPLC method was developed using a C18 column and a gradient of acetonitrile and water, with detection at 254 nm. ingentaconnect.com

A study that identified this compound as a novel mTOR inhibitor confirmed its identity and purity using LC-MS analysis, though detailed chromatographic parameters were not provided. nih.gov The quantitative analysis of isoflavones often employs reversed-phase HPLC with UV detection, which is noted for its accessibility and ease of operation in pharmacokinetic studies. nih.gov

Table 1: Illustrative HPLC-DAD Parameters for Analysis of Related Isoflavones

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (often with 0.1% formic acid) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | DAD, 254-274 nm |

| Temperature | Ambient or controlled (e.g., 25°C) nih.gov |

Capillary electrophoresis (CE) offers a high-efficiency separation mechanism based on the electrophoretic mobility of analytes in a capillary. When coupled with electrospray ionization-mass spectrometry (ESI-MS), it becomes a powerful tool for the analysis of polar and charged molecules. ufrgs.brnih.gov CE-MS is particularly advantageous for analyzing complex biological samples due to its high resolution and the small sample volumes required. thieme-connect.com

While specific CE-ESI-MS applications for this compound are not detailed in the literature, methods for related prenylated flavonoids have been developed. nih.govwiley-vch.de For instance, micellar electrokinetic capillary electrophoresis (MEKC) has been used for the determination of flavonoids, utilizing a buffer solution of sodium borate, sodium dodecyl sulfate (B86663) (SDS), and methanol (B129727). researchgate.net Capillary electrochromatography (CEC), a hybrid technique, has also been applied for the simultaneous analysis of hop acids and prenylated flavonoids, demonstrating good reproducibility. wiley-vch.de

CE-ESI-MS is a promising technique for metabolomics and the analysis of bioactive compounds, offering a convenient platform for separating complex mixtures of ionic and zwitterionic metabolites. nih.gov The development of sheathless interfaces has further improved the sensitivity of CE-MS for such applications. si.edu

Spectroscopic Elucidation of Molecular Structure for Research Purposes

Beyond basic identification, advanced spectroscopic methods are employed to elucidate the detailed molecular structure of compounds like this compound.

In a key study, the identity of this compound was confirmed through NMR analysis, although the specific spectral data was not published. nih.gov The structural elucidation of the parent compounds, pomiferin and osajin, has been accomplished using NMR spectroscopic techniques and mass spectrometric analysis. researchgate.netnih.gov Two-dimensional NMR techniques are instrumental in unambiguously assigning the correct structures to isomers. nih.gov

For related flavonoids, detailed NMR studies provide insights into their complex structures. For example, the structure of maclurin (B1675891) B was determined by key HMBC and ROESY correlations. researchgate.net The structural confirmation of novel compounds often involves extensive spectroscopic analyses to establish their constitution and relative configuration. mdpi.com

Method Validation in Quantitative Research Analysis

The validation of analytical methods is critical to ensure the reliability and accuracy of quantitative data in research. ymerdigital.com This process typically involves assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). nih.govnih.gov

For HPLC methods used in the analysis of isoflavones, validation is performed in accordance with established guidelines, such as those from the US Food and Drug Administration for pharmacokinetic studies. nih.gov A developed HPLC method for a novel anticancer agent was validated for a linear range, precision, accuracy, and stability under various conditions. nih.gov In the validation of an HPLC method for osajin and pomiferin, accuracy was confirmed by analyzing quality control samples, with determined concentrations being within 98.1–102.7% of the actual values. nih.gov

Table 2: Key Parameters in Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity and resolution from interfering peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |

| Accuracy | The closeness of the test results to the true value. | Recovery of spiked samples within 80-120%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Relative standard deviation (RSD) < 15%. |

| LOD/LOQ | The lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, such as its volatility for gas chromatography (GC) or its detectability in HPLC. nih.govjfda-online.com For isoflavones, derivatization is often necessary for GC analysis to convert them into more volatile trimethylsilyl (B98337) ethers. rsc.org

While specific derivatization strategies for this compound are not documented, the approaches used for other isoflavones are relevant. The low volatility of isoflavones necessitates a derivatization step for GC analysis. nih.gov In the analysis of phytoestrogenic compounds, derivatization can increase the efficiency of an assay, reduce interferences, and enhance sensitivity. researchgate.net For the analysis of bisphenols, derivatization with pyridine-3-sulfonyl chloride has been shown to increase their ionization efficiency in electrospray ionization. nih.gov

Mechanistic Investigations of Biological Activities

Cellular Response Mechanisms

Induction of Apoptosis in Cancer Cell Lines (In vitro)

Pomiferin (B1679039), triacetate has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a key cellular response to its molecular interventions. Studies have shown that pomiferin can trigger apoptosis through multiple pathways, including those mediated by mitochondria and the endoplasmic reticulum. For instance, in high-risk neuroblastoma cells, pomiferin treatment led to a dose-dependent increase in apoptotic cells. usda.gov The induction of apoptosis is a critical mechanism by which pomiferin, triacetate exerts its anti-cancer effects, leading to the elimination of malignant cells. usda.govnih.gov

Effects on Cell Viability and Proliferation in Preclinical Models

In preclinical in vitro models, this compound consistently demonstrates the ability to reduce cell viability and inhibit the proliferation of various cancer cell lines. medchemexpress.comresearchgate.net For example, pomiferin has shown cytotoxic effects against a range of human tumor cell lines, including those from the colon (HCT-15), breast (MDA-MB-231), and prostate (PC-3), with GI50 values in the low micromolar range. medchemexpress.com In neuroblastoma cell lines, both pomiferin and its related compound osajin (B1677503) significantly reduced cell viability in a dose-dependent manner. nih.gov Furthermore, pomiferin was found to inhibit the proliferation of high-risk neuroblastoma cells, with a concentration of 8 µM causing maximum inhibition. nih.gov It also dose-dependently decreased colony formation in these cells. nih.gov These findings highlight the potent anti-proliferative and cytotoxic effects of this compound across different cancer types.

Modulation of Cell Cycle Progression

The impact of this compound on cell cycle progression appears to be cell-type dependent and linked to its other biological activities. While some studies suggest that pomiferin can induce cell cycle arrest, smolecule.com other research indicates that its primary effect might be the induction of cell death rather than a direct halt of the cell cycle. nih.govplos.org For example, in high-risk neuroblastoma cell lines, pomiferin treatment did not lead to cell cycle arrest at any specific phase. nih.gov This was supported by the lack of changes in the levels of retinoblastoma (RB) protein, a key regulator of the G1/S phase transition. nih.gov Instead, a significant increase in the sub-G1 cell population was observed in some cell lines treated with compounds that stabilize Pdcd4, which is indicative of enhanced cell death. plos.org This suggests that the modulation of the cell cycle by this compound may be a secondary consequence of its potent pro-apoptotic and cytotoxic effects.

Interactive Data Tables

Table 1: Effect of Pomiferin on Cell Viability in Human Tumor Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| HCT-15 | Colon | 1.32 ± 0.02 |

| MDA-MB-231 | Breast | 2.92 ± 0.09 |

| ACHN | Kidney | 3.18 ± 0.05 |

| LOX-IMVI | Melanoma | 3.34 ± 0.11 |

| PC-3 | Prostate | 3.95 ± 0.05 |

| NCI-H23 | Lung | 5.14 ± 0.06 |

Data sourced from medchemexpress.com

Table 2: IC50 Values of Pomiferin in Neuroblastoma Cell Lines

| Cell Line | MYCN Status | IC50 (µM) |

| CHLA15 | Non-amplified | 2 |

| LAN5 | Amplified | 5 |

Data sourced from nih.gov

Interactions with Efflux Pumps

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), also known as MDR1 or ABCB1. Both pomiferin and its triacetate derivative have been investigated for their ability to counteract this resistance. Pomiferin has been shown to directly inhibit the P-gp efflux pump. researchgate.netopenrepository.com This inhibition leads to the increased accumulation of chemotherapeutic agents within resistant cancer cells. openrepository.com

The inhibitory effect of pomiferin on P-gp has been demonstrated to reverse the multidrug resistance phenotype in preclinical models. openrepository.com By blocking the efflux of anticancer drugs, pomiferin potentiates their cytotoxic effects in resistant cells. researchgate.netopenrepository.com For instance, in a mouse model of drug-resistant prostate cancer, pomiferin enhanced the anti-tumor efficacy of cisplatin (B142131). openrepository.com This suggests its potential as an adjuvant in chemotherapy to overcome acquired resistance. openrepository.com

Broader Biological Activities and Their Underlying Mechanisms (Comparative with Pomiferin)

Both pomiferin and its acetylated form exhibit antioxidant properties, although the mechanisms and potency can differ. Pomiferin is a known scavenger of free radicals and an inhibitor of lipid peroxidation. researchgate.net It has demonstrated efficacy in scavenging peroxynitrite and DPPH radicals and inhibiting lipid peroxidation in rat liver microsomes. researchgate.net The antioxidant activity of pomiferin is considered strong, comparable to that of vitamins C and E in some assay systems. researchgate.net While specific studies on the free radical scavenging and lipid peroxidation inhibition of this compound are less detailed, its precursor, pomiferin, has well-documented antioxidant effects that contribute to its protective role against oxidative stress. researchgate.netnih.gov

The anti-inflammatory properties of these compounds are linked to their ability to modulate key signaling pathways. Pomiferin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway, a critical regulator of the immune and inflammatory responses. nih.govresearchgate.net By suppressing the activation of NF-κB, pomiferin can reduce the production of pro-inflammatory mediators. nih.gov This inhibitory action on NF-κB signaling is a key component of its anti-inflammatory potential. nih.govcancer.gov

Neuroprotective Mechanisms (e.g., Modulation of Oxidative Stress Pathways)

This compound, and its parent compound, pomiferin, have demonstrated notable neuroprotective and anti-neuroinflammatory effects, primarily through the modulation of critical signaling pathways involved in oxidative stress and inflammation. Research indicates that these compounds can mitigate neuronal damage by influencing the cellular response to inflammatory stimuli.

The primary mechanism underlying the neuroprotective activity of pomiferin involves the activation of the Akt/Nrf2 signaling pathway and the simultaneous inhibition of the NF-κB pathway. nih.govnih.gov In experimental models using BV2 microglial cells, pomiferin has been shown to promote the phosphorylation of Akt, which in turn leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant genes. nih.gov This activation of the Akt/Nrf2 axis results in a significant reduction in the production of harmful reactive oxygen species (ROS) and nitric oxide (NO), which are major contributors to oxidative stress and neuronal cell death in neurodegenerative conditions. nih.govnih.gov

Concurrently, pomiferin exerts its anti-neuroinflammatory effects by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govnih.gov This pathway is a central regulator of inflammation. By inhibiting NF-κB, pomiferin effectively decreases the production of pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX2). nih.govnih.gov The dual action of activating the protective Akt/Nrf2 pathway while inhibiting the inflammatory NF-κB pathway underscores the therapeutic potential of these compounds in neurodegenerative diseases where oxidative stress and neuroinflammation are key pathological features. nih.govevitachem.com

Table 1: Research Findings on Neuroprotective Mechanisms

| Compound | Model System | Key Findings | Pathway Modulated | Reference |

| Pomiferin | BV2 microglial cells | Inhibited production of ROS and NO. | Akt/Nrf2 Pathway Activation | nih.govnih.gov |

| Pomiferin | BV2 microglial cells | Inhibited production of pro-inflammatory mediators (IL-6, TNF-α, iNOS, COX2). | NF-κB Pathway Inhibition | nih.govnih.gov |

| Pomiferin | BV2 microglial cells | Promoted nuclear translocation of Nrf2 and phosphorylation of Akt. | Akt/Nrf2 Pathway Activation | nih.gov |

Histone Deacetylase (HDAC) Inhibition

Pomiferin, the parent isoflavone (B191592) of this compound, has been identified as a potential inhibitor of histone deacetylase (HDAC) enzymes. nih.govinvivochem.com In an in vitro enzyme assay, pomiferin demonstrated HDAC inhibitory activity with an IC50 value of 1.05 μM. invivochem.commedchemexpress.commedchemexpress.com HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. The inhibition of HDACs can restore the expression of suppressed genes, including tumor suppressor genes, making HDAC inhibitors a target for cancer therapy.

This compound has been more extensively characterized as a highly specific and direct inhibitor of mTOR kinase, with an IC50 of 6.2 µM. medchemexpress.comnih.gov It demonstrates potent inhibition of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are central regulators of cell growth, proliferation, and translation. nih.gov The relationship between mTOR inhibition and potential HDAC inhibition by this compound remains an area for further investigation.

Table 2: Research Findings on HDAC and mTOR Inhibition

| Compound | Target | IC50 Value | Key Findings | Reference |

| Pomiferin | HDAC | 1.05 μM | Potential inhibitor of histone deacetylase. | invivochem.commedchemexpress.commedchemexpress.com |

| This compound | mTOR | 6.2 μM | Identified as a novel, highly specific mTOR inhibitor. | medchemexpress.comnih.gov |

| This compound | HDAC | Not Reported | HDAC inhibitory properties suggested as potentially contributing to its mTOR inhibitory action, based on the activity of the parent compound. | nih.gov |

Structure Activity Relationship Sar Studies

Identification of Pharmacophores for mTOR Inhibition

The molecular structure of pomiferin (B1679039), triacetate (PT) contains key features that are crucial for its interaction with and inhibition of the mammalian target of rapamycin (B549165) (mTOR). Computational modeling and molecular docking studies have identified the specific pharmacophores responsible for this activity, primarily through interactions within the ATP-binding pocket of the mTOR kinase domain. nih.govopenrepository.com

Key interactions that define the pharmacophore for mTOR inhibition include:

Hydrogen Bonding: The side chain atoms of the amino acid residue Arg2348 in the mTOR catalytic site form two hydrogen bonds with the pomiferin, triacetate molecule. nih.gov

π-π Stacking: Strong π-π stacking interactions occur between two of the phenyl rings of this compound and the Trp2239 residue within the ATP-binding pocket. nih.gov

These interactions anchor the inhibitor within the catalytic site, preventing the binding of ATP and subsequent kinase activity. nih.gov The combination of hydrogen bonds and π-π stacking interactions represents the essential pharmacophoric elements for the mTOR inhibitory action of this compound.

Role of Acetylation in Modulating Biological Activity (Pomiferin vs. Pomiferin Triacetate)

This compound is an acetylated derivative of the natural isoflavonoid (B1168493), pomiferin. nih.govresearchgate.net The addition of three acetate (B1210297) groups modifies its physicochemical properties, though its direct inhibitory effect on the mTOR kinase in vitro appears comparable to its non-acetylated parent compound.

In a direct comparison using an in vitro mTOR kinase assay, both this compound and non-esterified pomiferin demonstrated similar potency in inhibiting mTOR activity. nih.gov this compound was found to inhibit mTOR in a dose-dependent manner with an IC50 value of 6.2 µM. nih.gov Similarly, pomiferin was also shown to be a potent inhibitor of mTOR kinase activity. nih.gov

| Compound | Target | IC50 Value |

|---|---|---|

| This compound | mTOR Kinase | 6.2 µM nih.gov |

| Pomiferin | mTOR Kinase | Similarly potent to this compound nih.gov |

While the in vitro kinase inhibition is similar, the acetylation of flavonoids can generally alter properties such as membrane permeability and stability, which may affect cellular activity. mdpi.com Molecular docking studies suggest that while both compounds dock into the ATP-binding site of mTOR, they interact with different sets of amino acid residues, indicating that the acetate groups subtly alter the binding mode. nih.govopenrepository.com

Impact of Structural Modifications on Target Selectivity

A critical aspect of the structure-activity relationship for any kinase inhibitor is its selectivity. This compound has been shown to be a highly selective inhibitor for mTOR. nih.gov This high degree of selectivity is a key finding, suggesting that its specific structural conformation is well-suited for the mTOR catalytic site over those of other kinases.

In a broad kinase screening panel, the selectivity of this compound was evaluated. The compound was tested against a panel of 17 lipid kinases and 50 protein kinases and demonstrated a remarkable specificity for mTOR. nih.gov This indicates that the structural attributes of this compound are not conducive to binding with a wide range of other kinases, which is a desirable characteristic for a targeted inhibitor. This high selectivity minimizes off-target effects, making it an interesting lead structure for developing specific mTOR-targeted therapies. nih.gov

| Compound | Screening Panel | Selectivity Profile |

|---|---|---|

| This compound | 17 Lipid Kinases | Highly selective for mTOR nih.gov |

| This compound | 50 Protein Kinases | Highly selective for mTOR nih.gov |

Computational Chemistry Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational chemistry, particularly molecular docking, has been instrumental in elucidating the structure-activity relationship of this compound as an mTOR inhibitor. nih.govopenrepository.com These studies have provided a detailed, three-dimensional view of how the compound interacts with its molecular target, supporting and explaining the experimental biochemical data.

Using the solved crystal structure of the mTOR kinase, researchers performed molecular modeling and docking analyses to predict the binding mode of this compound. nih.gov The Induced Fit Docking (IFD) protocol was employed to dock the compound into the ATP-binding pocket of mTOR. nih.gov

The results of these computational studies confirmed a direct interaction between this compound and the catalytic site of mTOR. nih.gov The docking models visually represented the key interactions, such as hydrogen bonds and π-π stacking, that stabilize the inhibitor-enzyme complex. nih.govopenrepository.com Furthermore, computational models have also been used to compare the binding of this compound with that of its non-acetylated precursor, pomiferin, revealing that although both target the same pocket, their precise interactions with surrounding amino acid residues differ. nih.govopenrepository.com These computational approaches have been crucial in validating mTOR as the direct molecular target and in providing a rational basis for the observed inhibitory activity and selectivity. nih.gov

| Computational Method | Target Protein | Key Findings from this compound Docking |

|---|---|---|

| Molecular Docking (Induced Fit) | mTOR Kinase Domain | Direct interaction with the ATP-binding pocket confirmed nih.gov |

| Identified H-bonds with Arg2348 nih.gov | ||

| Identified π-π stacking with Trp2239 nih.gov |

Synthetic Modification and Derivatization Research

Chemical Synthesis Routes for Pomiferin (B1679039) Triacetate Analogs

The creation of analogs of complex natural products like pomiferin, triacetate is a cornerstone of medicinal chemistry, aimed at improving efficacy, selectivity, and pharmacokinetic properties. While specific, detailed synthetic pathways for a wide range of pomiferin triacetate analogs are not extensively documented in current literature, the principles for their synthesis follow established methodologies for creating targeted cytotoxic agents.

The general approach involves covalently linking a parent compound or its derivative to other molecules, such as peptides or cytotoxic drugs. For instance, the synthesis of cytotoxic analogs of somatostatin (B550006) provides a model for how such conjugates are created nih.gov. This process typically involves:

Activation: A functional group on the parent molecule (or a linker attached to it) is activated to make it reactive.

Coupling: The activated molecule is then reacted with a targeting moiety or another therapeutic agent.

Deprotection: Protecting groups, used to prevent unwanted side reactions on other parts of the molecules, are removed.

Purification: The final analog is purified, often using techniques like high-performance liquid chromatography (HPLC) to ensure high purity nih.gov.

These general principles would be applicable in designing and synthesizing novel analogs of this compound for research into structure-activity relationships and the development of new therapeutic leads.

Strategies for Introducing and Modifying Acetyl Groups

Acetylation is a fundamental chemical reaction in organic synthesis that introduces an acetyl functional group into a compound wikipedia.org. In the case of this compound, this modification involves the conversion of three of the parent pomiferin's hydroxyl (-OH) groups into acetate (B1210297) esters (-OCOCH₃). This transformation significantly alters the polarity and chemical properties of the molecule.

The primary strategy for this conversion is through esterification with acetic acid or, more commonly, its highly reactive derivative, acetic anhydride (B1165640) wikipedia.org. The process involves the reaction of the hydroxyl groups present in the pomiferin structure with the acetylating agent. This chemical modification can reduce the ability of the molecule to form hydrogen bonds, which can in turn alter its solubility in various solvents and its interaction with biological targets wikipedia.org.

In biological systems, the acetylation and deacetylation of molecules are critical processes, often mediated by enzymes like histone acetyltransferases (HATs) and histone deacetylases (HDACs) wikipedia.org. The parent compound, pomiferin, has been identified as an inhibitor of HDACs researchgate.netnih.gov. The addition of acetyl groups to create this compound changes its biological activity, shifting its primary target from HDACs to the mTOR kinase pathway researchgate.netnih.gov.

Development of Metal Complexes and Their Biological Activities

Flavonoids and isoflavonoids, including pomiferin, are capable of chelating metal ions, and the resulting metal complexes often exhibit enhanced biological activities compared to the parent molecules researchgate.netmdpi.com. Research has focused on developing copper(II) complexes with pomiferin, which have shown considerable cytotoxicity against cancer cells and potent anti-inflammatory effects mdpi.comrcptm.com.

These complexes have been identified as strong antiproliferative compounds researchgate.net. Studies on copper(II) complexes with pomiferin demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines, with IC₅₀ values in the low micromolar range mdpi.com. Notably, these complexes often show high selectivity, proving to be highly active against cancer cells while having relatively low toxicity towards healthy human cells mdpi.comrcptm.com. The enhanced efficacy of these metal complexes is a promising area of research for developing new anticancer agents rcptm.com.

| Complex/Compound | Tested Human Cancer Cell Lines | Reported Biological Activity | Reference |

|---|---|---|---|

| Copper(II)-Pomiferin Complexes | A2780 (Ovarian), A2780R (Ovarian, Cisplatin-Resistant), MCF-7 (Breast), HOS (Osteosarcoma), A549 (Lung), PC-3 (Prostate), Caco-2 (Colorectal), THP-1 (Leukemia) | High antiproliferative activity with IC₅₀ values as low as 0.5–3.4 μM against certain cell lines. Relatively low toxicity towards healthy human hepatocytes. | researchgate.netmdpi.com |

| This compound | MCF7 (Breast) | Inhibitor of the PI3K-Akt-mTOR signaling pathway; directly inhibits mTOR kinase with an IC₅₀ of 6.2 µM. | nih.govresearchgate.net |

Design and Synthesis of Conjugates for Targeted Delivery in Research Models

A significant challenge in cancer therapy is the delivery of cytotoxic agents specifically to tumor cells while minimizing damage to healthy tissues. One strategy to overcome this is the design of drug conjugates, where a therapeutic agent is linked to a targeting moiety that recognizes and binds to molecules overexpressed on cancer cells mdpi.commdpi.com. This approach can improve drug solubility, control its release, and enhance its accumulation in tumor tissue nih.gov.

Research into pomiferin has demonstrated the potential of this strategy. Due to the low water solubility of many isoflavones, which can limit their therapeutic application, conjugation to carrier molecules is an effective method to improve delivery in aqueous environments digitellinc.com. In one study, pomiferin was conjugated to a Fenugreek carbohydrate polymer. This conjugate was then tested in a research model using pancreatic tumor cells (Panc-1) digitellinc.com. The results showed a dramatic increase in efficacy for the conjugated form compared to the parent compound.

| Compound | Cell Line | Observed Effect (after 48 hours) | Reference |

|---|---|---|---|

| Pomiferin (unconjugated) | Panc-1 (Pancreatic) | 50% cell death | digitellinc.com |

| Pomiferin-Carbohydrate Conjugate | Panc-1 (Pancreatic) | 98% cell death | digitellinc.com |

This research highlights that conjugating pomiferin to a carbohydrate polymer provides an effective method for delivering the hydrophobic anti-tumor agent into aqueous cultures of tumor cells, significantly enhancing its cytotoxic effect digitellinc.com. This principle of targeted delivery is a key area of modern pharmaceutical research, with various carriers like polymers (e.g., polyethylene (B3416737) glycol), peptides (e.g., octreotide), and ligands (e.g., folic acid) being explored to deliver different therapeutic payloads to tumors mdpi.comnih.govresearchgate.net.

Preclinical Efficacy Studies and Translational Potential

In Vitro Cell Culture Models

In vitro studies using established cancer cell lines are fundamental in the preliminary assessment of a compound's anti-cancer activity. These models allow for controlled investigation of cellular responses and molecular pathways affected by the agent.

The cytotoxic and antiproliferative effects of pomiferin (B1679039) and its derivatives have been evaluated across a diverse panel of human cancer cell lines. Pomiferin, the non-acetylated precursor to pomiferin, triacetate, has demonstrated growth-inhibitory effects against cell lines derived from kidney (ACHN), lung (NCI-H23), prostate (PC-3), breast, melanoma (LOX-IMVI), and colon cancers. researchgate.net In glioma, pomiferin has been shown to inhibit the growth, invasion, and self-renewal of cancer stem-like cells. nih.govresearchgate.net

Specifically, in breast cancer, this compound was found to interfere with the PI3K-Akt-mTOR signaling pathway in MCF7 cells. nih.gov The non-acetylated pomiferin exhibited selective antiproliferative activity against the tumorigenic MCF-7 breast cancer cell line with an IC₅₀ value of 5.2 μM, while showing limited toxicity towards non-tumorigenic MCF-10A breast epithelial cells. researchgate.net Further studies confirmed a dose-dependent inhibition of proliferation in ER-positive breast cancer cell lines MCF-7 and T47D by pomiferin. nih.gov

In studies on cholangiocarcinoma, pomiferin showed cytotoxic activity against the human cholangiocarcinoma cell line (HuCCA-1), inducing apoptosis with an IC₅₀ of 0.9 µg/mL. nih.gov

The table below summarizes the observed in vitro activity of pomiferin compounds in various cancer cell lines.

| Cell Line | Cancer Type | Compound Tested | Key Findings |

| MCF-7 | Breast Cancer | This compound | Inhibits the PI3K-Akt-mTOR-p70S6K signaling cascade. nih.gov |

| MCF-7 | Breast Cancer | Pomiferin | Selective antiproliferative activity (IC₅₀ = 5.2 μM). researchgate.net |

| T47D | Breast Cancer | Pomiferin | Dose-dependent inhibition of cell proliferation. nih.gov |

| PC-3 | Prostate Cancer | Pomiferin | Demonstrated growth-inhibitory effects. researchgate.net |

| ACHN | Kidney Cancer | Pomiferin | Demonstrated growth-inhibitory effects. researchgate.net |

| NCI-H23 | Lung Cancer | Pomiferin | Demonstrated growth-inhibitory effects. researchgate.net |

| LOX-IMVI | Melanoma | Pomiferin | Demonstrated growth-inhibitory effects. researchgate.net |

| Various | Colon Cancer | Pomiferin | Demonstrated growth-inhibitory effects. researchgate.net |

| HuCCA-1 | Cholangiocarcinoma | Pomiferin | Cytotoxic activity (IC₅₀ = 0.9 µg/mL); induced apoptosis. nih.gov |

| Various | Glioma | Pomiferin | Inhibited cell viability, sphere formation, and invasion of glioma neurosphere cells. nih.govresearchgate.net |

High-throughput screening (HTS) is a crucial methodology for identifying novel bioactive compounds from large chemical libraries. This compound was identified as a promising agent through a cell-based HTS assay that screened 15,272 pure natural compounds. nih.gov The screen was designed to find stabilizers of the tumor suppressor protein Programmed Cell Death 4 (Pdcd4). nih.gov Mechanistically, it was discovered that this compound functions as a highly specific inhibitor of the mTOR kinase, a central regulator of cell growth and proliferation, with an IC₅₀ of 6.2 µM in an in vitro kinase assay. nih.gov The compound demonstrated high selectivity for mTOR when tested against a panel of other protein and lipid kinases. nih.gov

In Vivo Animal Models

Following promising in vitro results, the efficacy of these compounds is often tested in living organisms to understand their effects in a more complex biological system. The following studies were conducted using pomiferin, the non-acetylated form of this compound.

The in vivo anti-tumor efficacy of pomiferin has been demonstrated in preclinical animal models. In a Lewis Lung Carcinoma (LLC-1) lung cancer-bearing mouse model, administration of pomiferin resulted in significant tumor suppression. nih.gov The mechanism underlying this effect was linked to the induction of calcium-mediated signaling pathways within the tumor cells. nih.gov

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. The potential of pomiferin to inhibit this process was also evaluated in the LLC-1 lung cancer-bearing mouse model. nih.gov The study found that pomiferin exhibited a notable anti-metastatic effect, suggesting its potential to interfere with the complex cascade of events leading to the formation of secondary tumors. nih.gov

Acquired resistance to chemotherapy is a significant clinical challenge. The ability of pomiferin to overcome this resistance has been investigated. nih.gov In a mouse model bearing cisplatin-resistant RM-1 prostate cancer, pomiferin was used as an adjuvant to standard chemotherapy. nih.gov The results showed that pomiferin potentiated the anti-tumor effect of cisplatin (B142131). nih.gov This was achieved by inhibiting the function of the P-glycoprotein (P-gp/ABCB1) drug efflux pump, which led to an increased accumulation of cisplatin within the tumor cells, thereby reversing the drug-resistant phenotype. nih.gov

Other Preclinical Models Investigating Systemic Effects (e.g., anti-diabetic, cardioprotective) (Comparative with Pomiferin)

Currently, there is a notable lack of published preclinical studies specifically investigating the anti-diabetic or cardioprotective effects of this compound. In contrast, its parent compound, Pomiferin, has been the subject of some preliminary research in these areas.

Anti-Diabetic Effects of Pomiferin:

Studies in streptozotocin-induced diabetic rat models have indicated that Pomiferin may possess significant hypoglycemic activity. In one study, Pomiferin administered to diabetic rats over 14 days led to a significant decrease in serum glucose and triglyceride levels, alongside an increase in serum insulin. nih.gov These findings suggest a potential anti-diabetic effect of Pomiferin.

Cardioprotective Effects of Pomiferin:

The cardioprotective potential of Pomiferin has been evaluated in models of ischemia-reperfusion injury in rat hearts. nih.govvfu.czscispace.comnih.gov Research has demonstrated that pretreatment with Pomiferin can attenuate myocardial dysfunction caused by ischemia-reperfusion. nih.govvfu.czscispace.comnih.gov This protective effect is associated with the suppression of oxidative stress, as evidenced by an increase in antioxidant enzyme activity and total antioxidant capacity, leading to improved ventricular function. nih.govvfu.czscispace.comnih.gov

Comparative Data:

A direct comparative analysis of the anti-diabetic and cardioprotective efficacy of this compound against Pomiferin is not available in the current scientific literature. The acetylation of Pomiferin to form this compound may alter its pharmacokinetic and pharmacodynamic properties, which could influence its systemic effects. However, without dedicated preclinical studies, any assumptions regarding its comparative efficacy would be speculative.

Research on Biomarkers of Response and Resistance in Preclinical Settings

The identification of biomarkers that can predict the therapeutic response or resistance to a compound is a critical aspect of preclinical development. At present, there are no published studies that specifically focus on identifying biomarkers of response or resistance to this compound in any preclinical model, including those for anti-diabetic or cardioprotective effects.

Future research in this area would be invaluable for understanding the mechanisms of action of this compound and for identifying patient populations that might benefit most from its potential therapeutic applications. Such studies could involve genomic, proteomic, or metabolomic analyses of preclinical models treated with this compound to identify molecular signatures associated with treatment outcomes.

Future Research Directions and Open Questions

Elucidation of Additional Molecular Targets and Off-Target Effects

Initial research has positioned pomiferin (B1679039), triacetate as a highly specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. nih.gov One pivotal study demonstrated its high selectivity for mTOR when screened against a panel of 17 lipid and 50 protein kinases. nih.gov This specificity is a promising attribute for a therapeutic candidate, as it may minimize unintended biological consequences.

However, future research should aim to broaden the scope of this selectivity profiling. A comprehensive, unbiased screening against a larger and more diverse panel of kinases and other cellular enzymes is a critical next step. This would definitively map the selectivity profile of pomiferin, triacetate and identify any potential secondary or off-target interactions, even if they are of lower affinity. Understanding these interactions is crucial, as even weak off-target binding can sometimes contribute to either therapeutic efficacy or unforeseen side effects. nih.gov

Key research questions to be addressed include:

Beyond the initial kinase panel, what is the broader selectivity profile of this compound against the entire human kinome?

Are there any non-kinase off-target proteins that interact with this compound?

Answering these questions will provide a more complete picture of the compound's mechanism of action and inform its future development.

Comprehensive Analysis of Metabolic Fates and Distribution in Preclinical Systems

Currently, there is a significant gap in the literature regarding the pharmacokinetic profile of this compound. To advance this compound through the preclinical pipeline, it is essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Studies on related isoflavonoids, such as biochanin A, indicate that they can undergo extensive metabolism, including demethylation, glucuronidation, and sulfation, which can affect their biological activity and clearance. researchgate.net It is plausible that this compound is also subject to significant metabolic transformation in vivo. The acetate (B1210297) groups, for instance, may be cleaved by esterases, potentially converting it to its parent compound, pomiferin.

Future preclinical studies in rodent models are necessary to characterize the following:

Pharmacokinetics: Determining the compound's half-life, bioavailability, and clearance rates following various administration routes.

Metabolite Identification: Identifying the major metabolites of this compound in plasma and excreta to understand its biotransformation pathways.

Biodistribution: Mapping the tissue distribution of the parent compound and its primary metabolites to understand where it accumulates and whether it reaches target tissues in sufficient concentrations.

A summary of necessary preclinical pharmacokinetic investigations is presented in the table below.

| Pharmacokinetic Parameter | Objective | Typical Methodologies |

| Absorption | To determine the rate and extent of uptake into the systemic circulation. | In vivo studies with oral and intravenous administration, followed by blood sampling and analysis. |

| Distribution | To identify the tissues and organs where the compound and its metabolites accumulate. | Biodistribution studies using radiolabeled compounds or mass spectrometry imaging in animal models. |

| Metabolism | To identify the metabolic pathways and the resulting metabolites. | In vitro studies with liver microsomes and hepatocytes; in vivo analysis of plasma, urine, and feces. |

| Excretion | To determine the primary routes of elimination from the body. | Collection and analysis of urine and feces over time in animal models. |

Investigation of Synergy with Other Therapeutic Modalities in Research Models

The potential for this compound to enhance the efficacy of existing cancer therapies is a promising area for future research. As an mTOR inhibitor, it is well-positioned to be a valuable component of combination therapies. The mTOR pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer.

Research on the parent compound, pomiferin, has already shown synergistic effects when combined with conventional chemotherapy drugs in neuroblastoma cell lines. This provides a strong rationale for exploring similar combinations with this compound.

Future preclinical studies should investigate the synergistic potential of this compound with:

Standard Chemotherapies: Assessing whether this compound can enhance the cytotoxic effects of drugs used in various cancer types.

Targeted Therapies: Exploring combinations with inhibitors of other signaling pathways implicated in cancer, such as the MAPK or PI3K pathways.

Immunotherapies: Investigating whether mTOR inhibition by this compound can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors.

These studies would likely involve in vitro cell culture experiments to determine synergistic, additive, or antagonistic interactions, followed by in vivo studies in animal models of cancer to validate these findings.

Development of Advanced Delivery Systems for Enhanced Preclinical Efficacy

Like many flavonoids and isoflavonoids, this compound is a hydrophobic molecule, which may limit its solubility in aqueous environments and potentially affect its bioavailability. digitellinc.com The development of advanced drug delivery systems could address these challenges and enhance its therapeutic potential.

Various nanocarrier technologies have been successfully employed to improve the delivery of other hydrophobic flavonoids. nih.govmdpi.com These systems can improve solubility, protect the compound from premature degradation, and potentially enable targeted delivery to specific tissues or cell types. nih.gov

Future research in this area should focus on:

Formulation Development: Encapsulating this compound in various delivery systems such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles. mdpi.com

In Vitro Characterization: Evaluating the physical characteristics, drug loading efficiency, and release kinetics of these formulations.

Preclinical Evaluation: Assessing the pharmacokinetic profile and therapeutic efficacy of the formulated this compound in comparison to the free compound in animal models.

A recent study demonstrated that conjugating pomiferin to a carbohydrate polymer significantly increased its efficacy in killing pancreatic tumor cells in culture, highlighting the potential of such delivery strategies. digitellinc.com

Comparative Efficacy and Mechanistic Studies with Established mTOR Inhibitors

To better understand the therapeutic potential of this compound, it is crucial to benchmark its performance against established mTOR inhibitors. Rapamycin and its analogs (rapalogs), such as everolimus (B549166), are clinically approved mTOR inhibitors.

Future preclinical studies should conduct head-to-head comparisons between this compound and rapalogs in various disease models. These studies should aim to answer several key questions:

Relative Potency: How does the potency of this compound in inhibiting mTOR signaling and cellular proliferation compare to that of everolimus or other rapalogs?

Mechanistic Differences: Are there any subtle differences in their mechanisms of action at the molecular level? this compound inhibits both mTORC1 and mTORC2, and a detailed comparison with other dual mTOR inhibitors would be informative. nih.gov

Resistance Profiles: Do cancer cells that develop resistance to rapalogs remain sensitive to this compound, or vice versa?

The table below outlines a potential framework for comparative studies.

| Aspect for Comparison | This compound | Established mTOR Inhibitor (e.g., Everolimus) |

| Inhibition of mTORC1/mTORC2 | Reported to inhibit both complexes. nih.gov | Primarily an allosteric inhibitor of mTORC1. |

| In Vitro Potency (IC50) | To be determined in various cell lines. | Established values available in the literature. |

| In Vivo Efficacy | To be evaluated in relevant animal models. | Known efficacy in various preclinical models. |

| Resistance Mechanisms | To be investigated. | Known mechanisms include mutations in mTOR and upregulation of alternative signaling pathways. |

Potential for Novel Therapeutic Strategies in Preclinical Disease Models

While the primary focus of research on this compound has been on its potential as an anticancer agent due to its mTOR inhibitory activity, its therapeutic applications could extend to other diseases where mTOR signaling is implicated. nih.gov The parent compound, pomiferin, has demonstrated anti-inflammatory and antioxidant properties, suggesting a broader therapeutic potential for its derivatives. researchgate.net

Future preclinical research should explore the efficacy of this compound in models of:

Neuroinflammatory and Neurodegenerative Diseases: The mTOR pathway is involved in neuronal function and inflammation, making it a potential target in diseases like Alzheimer's and Parkinson's.

Metabolic Disorders: mTOR is a key regulator of metabolism, and its dysregulation is linked to conditions such as obesity and type 2 diabetes.

Autoimmune Diseases: Given the role of mTOR in immune cell function, its inhibition could be beneficial in autoimmune conditions.

Investigating these novel applications could significantly broaden the potential therapeutic utility of this compound and uncover new avenues for drug development.

常见问题

Q. Methodological Insight :

- Key Assays : Western blotting for Pdcd4 and phosphorylated S6.

- Cellular Models : HEK293 cells stably expressing Pdcd4(39–91)luc reporters and MCF7 breast cancer cells under serum starvation/IGF-1 stimulation .

How was PT identified as a Pdcd4 stabilizer, and what screening strategies were employed?

Basic Research Focus

PT was identified via a high-throughput screen of 15,272 natural compounds from the NCI library. The primary screen used HEK293 cells expressing a Pdcd4-luciferase reporter system treated with TPA (a Pdcd4 degrader). PT preserved luciferase activity at concentrations as low as 1.25 µM, with maximal stabilization at 10 µM. Specificity was confirmed using mutant Pdcd4(mut39–91)luc controls, which showed no response to PT .

Q. Methodological Insight :

- Controls : Mutant reporter constructs to rule off-target effects.

- Dose-Response : Concentration ranges from 0.3125–20 µM tested .

What experimental approaches validate PT's specificity toward mTOR versus other kinases?

Advanced Research Focus

PT’s selectivity was confirmed through:

Kinase Profiling : PT showed >50-fold selectivity for mTOR over 50 protein kinases and 17 lipid kinases.

In Vitro Kinase Assays : Recombinant mTOR kinase activity was inhibited dose-dependently (IC50 = 6.2 µM).

Cellular Specificity : PT did not alter viability in HEK293 cells at ≤20 µM and had no effect on mutant Pdcd4 reporters .

Q. Methodological Insight :

How does PT's mTOR inhibition compare to rapamycin in targeting mTOR complexes?

Advanced Research Focus

Unlike rapamycin (which primarily inhibits mTORC1), PT suppresses both mTORC1 and mTORC2 by directly binding the catalytic site. This dual inhibition was validated by reduced phosphorylation of mTORC1 (S6K1) and mTORC2 (Akt-S473) targets. PT’s IC50 (6.2 µM) is comparable to first-generation ATP-competitive inhibitors but with superior kinase selectivity .

Q. Methodological Insight :

- Key Experiments : IGF-1-stimulated MCF7 cells treated with PT or rapamycin, followed by phospho-specific Western blotting .

What critical controls are required to assess PT's impact on translation inhibition?

Q. Advanced Research Focus

Cell Viability : MTT assays to exclude cytotoxicity (e.g., PT ≤20 µM in HEK293 cells).

Translation-Specific Readouts : Puromycin incorporation or polysome profiling to quantify nascent protein synthesis.

Pathway-Specific Markers : Monitoring 4E-BP1 phosphorylation (mTORC1 activity) and cap-binding assays .

Q. Methodological Insight :

- Validation : Co-treatment with cycloheximide (translation inhibitor) to isolate PT-specific effects .

How can researchers resolve contradictions between PT’s mTOR inhibition and HDAC inhibitory effects?

Advanced Research Focus

While non-acetylated pomiferin has HDAC inhibitory properties, PT’s mTOR inhibition is independent of HDAC pathways. In cells expressing constitutively active Akt (which rescues HDAC inhibitor effects), PT still blocked mTOR activity. This confirms mTOR as the primary target .

Q. Methodological Insight :

What in vitro and in vivo models are suitable for studying PT’s antitumor efficacy?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。